Secondary Organic Aerosol (SOA) Formation: Ranking Among C10 Alkanes Under Chlorine Radical Oxidation
In a controlled laboratory smog chamber study examining chlorine radical-initiated oxidation of C10 hydrocarbons, 3,3-dimethyloctane produced the lowest secondary organic aerosol (SOA) yield among four tested precursors. The study established a clear rank order: butylcyclohexane > n-decane > 2-methylnonane > 3,3-dimethyloctane [1]. This quantitative ordering demonstrates that the geminal dimethyl branching at C3 confers distinct fragmentation chemistry compared to linear (n-decane) or singly branched (2-methylnonane) analogs. The reduced SOA production is attributed to increased fragmentation of branched hydrocarbons into higher-volatility molecules [1].
| Evidence Dimension | SOA production yield rank order (Cl-initiated oxidation) |
|---|---|
| Target Compound Data | Lowest SOA yield among four tested C10 precursors (ranked 4th of 4) |
| Comparator Or Baseline | n-decane (ranked 2nd), 2-methylnonane (ranked 3rd), butylcyclohexane (ranked 1st) |
| Quantified Difference | SOA production decreased in order: butylcyclohexane > n-decane > 2-methylnonane > 3,3-dimethyloctane |
| Conditions | Smog chamber experiments; iodide-adduct CIMS with FIGAERO; conditions tested with/without NOx and at low (<5%) and medium (40-50%) RH |
Why This Matters
For environmental fate modeling or atmospheric chemistry research, selecting 3,3-dimethyloctane as a model branched alkane provides a distinct SOA yield benchmark that cannot be replicated using n-decane or 2-methylnonane.
- [1] Jahn, L., Wang, D.S., Dhulipala, S.V., Cardoso Saldaña, F., Hildebrandt Ruiz, L. SOA Production from Chlorine Radical Oxidation of Alkanes: Effects of Structural Branching, NOx, and Relative Humidity. AAAR 38th Annual Conference, Abstract 576. 2020. View Source
